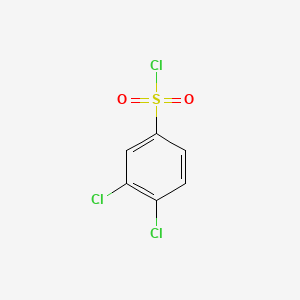
Fructone
Übersicht
Beschreibung
Fructone, also known as apple ketal and applinal, is a synthetic aroma compound with a fruity, apple-like smell with pineapple, strawberry, and woody aspects reminiscent of pine trees . It is a clear liquid with a chemical formula of C8H14O4 .
Synthesis Analysis
Fructone is usually synthesized from ethyl acetoacetate and ethylene glycol in an acid-catalyzed cyclization reaction . The synthesis involves the acetalization reaction of ethyl acetoacetate with ethylene glycol . The reaction can be conducted for just 30 min or 90-120 min .Molecular Structure Analysis
The molecular formula of Fructone is C8H14O4 . It has an average mass of 174.194 Da and a Monoisotopic mass of 174.089203 Da .Chemical Reactions Analysis
The synthesis of Fructone involves an acid-catalyzed cyclization reaction . The reaction is appropriate for students of an intermediate organic chemistry level . The reaction can be conducted for just 30 min or 90-120 min .Physical And Chemical Properties Analysis
Fructone is a clear liquid with a density of 1.067 g/cm3 . It has a boiling point of 207.99 (760 mmHg) and is soluble in water at 1.893 g/L . It has a flash point of 97 °C .Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Industry
Fructone: is widely used in the flavor and fragrance industry due to its sweet, apple-like aroma. It’s a key ingredient in creating fruity fragrances and is often used to impart a fresh, crisp scent to perfumes and personal care products. In the food industry, it’s utilized to enhance the flavor of fruit-based products, such as beverages, candies, and baked goods .
Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its structure is beneficial for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules. Researchers utilize Fructone in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability .
Medicinal Chemistry
In medicinal chemistry, Fructone is explored for its potential in drug design and discovery. Its molecular framework can be modified to produce new compounds with biological activity. This versatility makes it a valuable tool for developing new therapeutic agents .
Material Science
Ethyl 2-methyl-1,3-dioxolane-2-acetate: finds applications in material science, particularly in the development of polymers and resins. Its unique chemical properties allow it to act as a plasticizer, improving the flexibility and durability of materials .
Analytical Chemistry
As a standard in analytical chemistry, Fructone is used for calibrating instruments like gas chromatography-mass spectrometry (GC-MS). It helps in the accurate identification and quantification of volatile organic compounds in various samples .
Environmental Science
In environmental science, Fructone is employed in the study of atmospheric chemistry. It’s used as a tracer or model compound to understand the behavior of organic aerosols and their impact on air quality and climate change .
Wirkmechanismus
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl 2-methyl-1,3-dioxolane-2-acetate or Fructone, is a synthetic compound . It is a colorless liquid with a strong, fruity, apple-like, slightly green odor .
Target of Action
The primary target of Fructone is the olfactory receptors in the nose. It is used in the flavor and fragrance industry due to its strong, fruity, apple-like odor .
Mode of Action
Fructone interacts with the olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a fruity, apple-like smell .
Biochemical Pathways
This pathway involves G-protein coupled receptors, adenylate cyclase, and cyclic AMP .
Pharmacokinetics
As a volatile compound, it is likely rapidly absorbed in the nasal cavity and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine and breath .
Result of Action
The primary result of Fructone’s action is the perception of a fruity, apple-like smell. This makes it a valuable ingredient in the flavor and fragrance industry, where it is used to give body and tenacity to fruity-floral creations for soaps, detergents, and toiletries .
Action Environment
Environmental factors such as temperature, humidity, and pH can influence the volatility, stability, and efficacy of Fructone. For example, higher temperatures can increase the volatility of Fructone, enhancing its smell. Extreme temperatures or ph levels might degrade the compound, reducing its efficacy .
Safety and Hazards
Zukünftige Richtungen
Fructone is primarily used as a fragrance and flavoring material in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries . The synthesis of Fructone can be a part of two sequential experiments aiming a better understanding of the mechanisms involving the carbonyl group and its characterization .
Eigenschaften
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-10-7(9)6-8(2)11-4-5-12-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOGMYZFCHQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041241 | |
| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Strong fruity apple green sweet woody aroma | |
| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetoacetate ethyleneglycol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Ethyl acetoacetate ethyleneglycol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.083-1.091 (20°) | |
| Record name | Ethyl acetoacetate ethyleneglycol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
CAS RN |
6413-10-1 | |
| Record name | Fructone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6413-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetoacetate ethyleneglycol ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006413101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6413-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-1,3-dioxolane-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ACETOACETATE ETHYLENEGLYCOL KETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5EXI4NID0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Fructone?
A1: Fructone has the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol.
Q2: What spectroscopic data can be used to characterize Fructone?
A2: Fructone can be characterized using techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) [, ]. FT-IR helps identify functional groups present in the molecule.
Q3: What are the common starting materials for Fructone synthesis?
A3: Fructone is typically synthesized via the acetalization reaction of ethyl acetoacetate with ethylene glycol [, , , , , , , , , , , , , , ].
Q4: What are some alternative diols used in Fructone synthesis besides ethylene glycol?
A4: Besides ethylene glycol, 1,2-propanediol is commonly used to synthesize Fructone-B, a derivative with a slightly different aroma profile [, , , , , , ]. Research also explores the use of 1,3-butanediol [].
Q5: What types of catalysts are employed in Fructone synthesis?
A5: A variety of catalysts have been studied for Fructone synthesis, including: * Solid Acid Catalysts: Sulfonated activated carbon [], modified fly ash [], Cr-doped P-V heteropolyacid [], H3PW12O40/C [, ], nanometer complex heteropoly acid [], TiSiW12O40/TiO2 [], H3PW6Mo6O40/SiO2 [], H3PW12O40/SiO2 [], SO42-/ZrO2-TiO2 [], SO42-MoO3-TiO2 [], SO42-/TiO2-MoO3-La2O3 [], attapulgite clay supported phosphotungstic acid [], and Fe2O3-SO42- [, ]. * Other Catalysts: Ammonium ceric sulfate [], acidic ionic liquids [, , , ], cation exchange resin [], nanometer Y2O3 [], L-proline ionic liquid [], iodine/silica composite [], ferric chloride [], copper methanesulfonate [], and Wells-dawson type tungsten vanadophoric heteropolyacid [].
Q6: What are the advantages of using solid acid catalysts in Fructone synthesis?
A6: Solid acid catalysts offer several advantages: * High Activity: They demonstrate excellent catalytic activity, leading to high Fructone yields [, ]. * Reusability: Many solid acid catalysts can be recovered and reused multiple times without significant loss of activity [, , , ]. * Environmental Friendliness: They often minimize waste generation and reduce the need for harsh solvents, aligning with green chemistry principles [, ].
Q7: How does the choice of catalyst impact the yield of Fructone?
A7: Different catalysts exhibit varying activities and selectivities for Fructone synthesis. For instance, sulfonated activated carbon has shown higher activity compared to some other acid catalysts []. Catalyst properties like acid strength and surface area influence their performance [, ].
Q8: What role does water play in the reaction, and how is it managed during synthesis?
A8: Water is a byproduct of the acetalization reaction and can inhibit Fructone formation by driving the equilibrium backward. To enhance the yield, water is typically removed from the reaction mixture using water-carrying reagents like cyclohexane or benzene [, , , , , , , , , , , ].
Q9: Are there studies exploring greener approaches to Fructone synthesis?
A9: Yes, research is focusing on more sustainable synthesis methods. One example is using a novel carbon-based acid derived from furaldehyde and hydroxyethylsulfonic acid, offering high activity, stability, and reusability [].
Q10: What are the applications of Fructone beyond its fragrance properties?
A10: While primarily known for its fragrance, Fructone's applications extend to: * Pharmaceuticals: It can be used as an excipient or flavoring agent in some pharmaceutical formulations. * Cosmetics: It's a common ingredient in perfumes, lotions, and other cosmetic products. * Food and Beverages: Fructone can be used to impart a fruity flavor to various food and beverage products.
Q11: What is being done to minimize the environmental impact of Fructone production?
A11: Research efforts are directed towards developing eco-friendly processes by:* Utilizing Green Catalysts: Employing reusable solid acid catalysts and exploring catalysts derived from renewable resources [, , ].* Solvent Minimization: Reducing or eliminating the use of harmful solvents in the synthesis [, ]. * Optimizing Reaction Conditions: Enhancing yields and reducing waste by identifying the most efficient reaction parameters [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



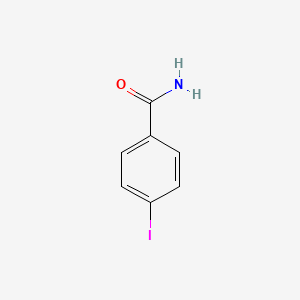


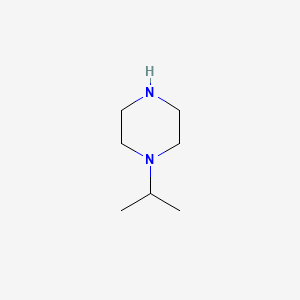
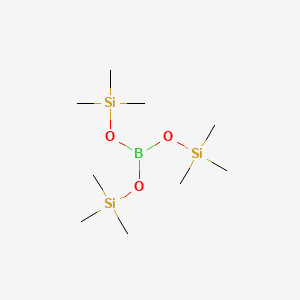
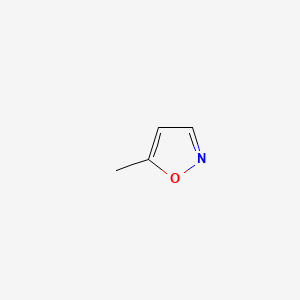
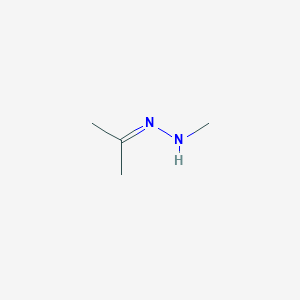

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B1293555.png)
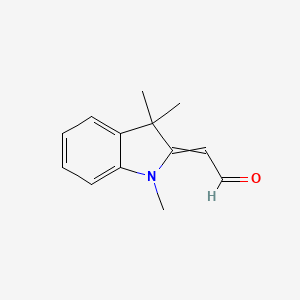
![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)
